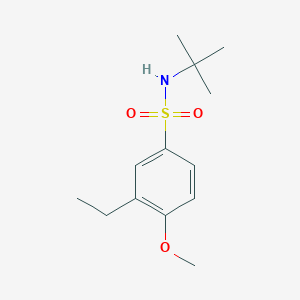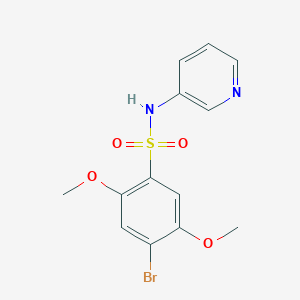
4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom, two methoxy groups, and a pyridine ring attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 3-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2,5-dimethoxybenzenesulfonyl chloride is reacted with 3-aminopyridine in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or other reduced derivatives.
科学的研究の応用
4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The bromine and methoxy groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
4-bromo-2,5-dimethoxybenzenesulfonamide: Lacks the pyridine ring, which may reduce its biological activity.
2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
Uniqueness
4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, methoxy groups, and pyridine ring makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-bromo-2,5-dimethoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-11-7-13(12(20-2)6-10(11)14)21(17,18)16-9-4-3-5-15-8-9/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFJADGTMJOMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B344680.png)
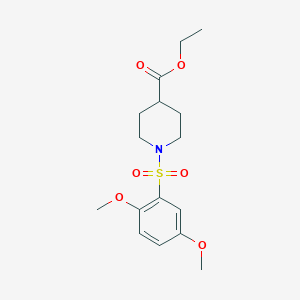
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine](/img/structure/B344686.png)

![Ethyl 1-[(4-ethoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B344689.png)
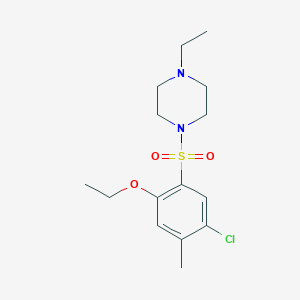
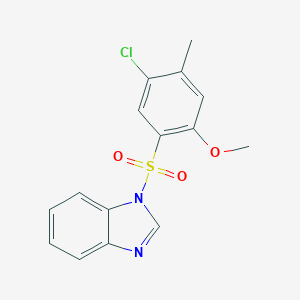

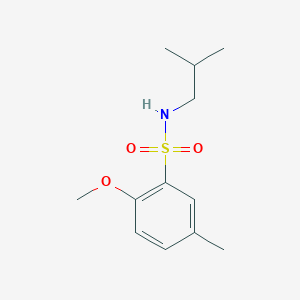

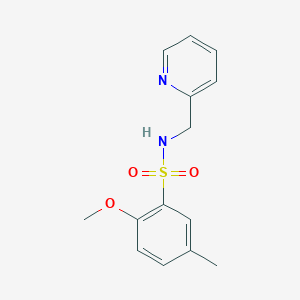
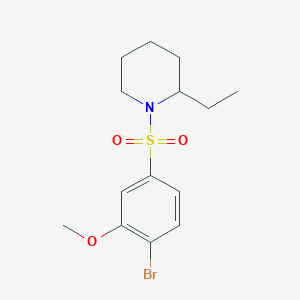
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(3-hydroxyphenyl)amine](/img/structure/B344714.png)
